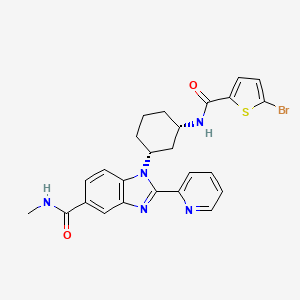

BCAT-IN-1

Description

Properties

Molecular Formula |

C25H24BrN5O2S |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

1-[(1R,3S)-3-[(5-bromothiophene-2-carbonyl)amino]cyclohexyl]-N-methyl-2-pyridin-2-ylbenzimidazole-5-carboxamide |

InChI |

InChI=1S/C25H24BrN5O2S/c1-27-24(32)15-8-9-20-19(13-15)30-23(18-7-2-3-12-28-18)31(20)17-6-4-5-16(14-17)29-25(33)21-10-11-22(26)34-21/h2-3,7-13,16-17H,4-6,14H2,1H3,(H,27,32)(H,29,33)/t16-,17+/m0/s1 |

InChI Key |

PGSKODUPOMCUEJ-DLBZAZTESA-N |

Isomeric SMILES |

CNC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)[C@@H]4CCC[C@@H](C4)NC(=O)C5=CC=C(S5)Br |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C4CCCC(C4)NC(=O)C5=CC=C(S5)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BCAT1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Branched-chain amino acid transaminase 1 (BCAT1) has emerged as a critical node in the metabolic reprogramming of various pathological states, most notably in oncology and inflammatory diseases. As a cytosolic enzyme, BCAT1 catalyzes the reversible transamination of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — to their respective branched-chain α-keto acids (BCKAs) while converting α-ketoglutarate (α-KG) to glutamate.[1] In numerous cancer types, the upregulation of BCAT1 provides a distinct metabolic advantage, fueling cell proliferation, survival, and invasion by modulating critical signaling pathways and supplying essential macromolecules.[1][2] Consequently, the development of specific BCAT1 inhibitors represents a promising therapeutic strategy. This guide elucidates the core mechanism of action of BCAT1 inhibitors, detailing their impact on cellular signaling, and provides key quantitative data and experimental protocols for their evaluation.

The Core Mechanism of BCAT1 and Its Inhibition

The primary function of BCAT1 is to regulate the intracellular balance of BCAAs, BCKAs, and glutamate.[1] This process is vital for nitrogen transport, neurotransmitter synthesis in the brain, and as a source of carbon for the TCA cycle.[3]

Core Catalytic Reaction:

-

Forward Reaction (Catabolic): BCAA + α-Ketoglutarate ⇌ BCKA + Glutamate

-

Reverse Reaction (Anabolic): BCKA + Glutamate ⇌ BCAA + α-Ketoglutarate

In pathologies like glioblastoma and acute myeloid leukemia (AML), BCAT1 is often overexpressed and can drive the anabolic reaction, increasing the intracellular pool of BCAAs. This elevated BCAA concentration, particularly leucine, serves as a potent activator of the mTORC1 signaling pathway, a master regulator of cell growth and protein synthesis.

Mechanism of BCAT1 Inhibitors: BCAT1 inhibitors are small molecules designed to specifically bind to the BCAT1 enzyme, blocking its catalytic activity. By doing so, they disrupt the transamination process, leading to several key downstream effects:

-

Depletion of Intracellular BCAAs: In cancers dependent on BCAT1-mediated BCAA synthesis, inhibitors reduce the BCAA pool, thereby suppressing mTORC1 signaling and inhibiting cell proliferation.

-

Alteration of α-KG/Glutamate Ratio: Inhibition of BCAT1 impacts the balance between α-KG and glutamate, which has profound effects on cellular metabolism and epigenetic regulation.

-

Induction of Metabolic Stress: By disrupting a key metabolic hub, BCAT1 inhibitors induce metabolic stress, rendering cancer cells more vulnerable to other therapeutic agents.

The following diagram illustrates the central role of BCAT1 in BCAA metabolism.

Caption: Core mechanism of BCAT1-catalyzed transamination and its inhibition.

Key Signaling Pathways Modulated by BCAT1 Inhibition

The therapeutic effect of BCAT1 inhibition is largely mediated through its influence on critical downstream signaling pathways that govern cell growth, proliferation, and metabolism.

-

PI3K/Akt/mTOR Pathway: This is one of the most significant pathways affected. BCAT1-driven BCAA production, particularly leucine, activates mTORC1, which in turn promotes protein synthesis and cell growth. Inhibition of BCAT1 leads to reduced mTORC1 activity, suppressing tumor progression. In some cancers, BCAT1 also activates the PI3K/Akt axis, further promoting cell survival and invasion.

-

c-Myc Signaling: BCAT1 expression can be regulated by the oncogene c-Myc. Furthermore, BCAT1 activity can influence c-Myc/GLUT1 signaling, thereby impacting glucose uptake and glycolysis in cancer cells.

-

HIF1α Pathway: In immune cells, BCAT1-mediated leucine metabolism is crucial for regulating the mTORC1-HIF1α pathway, which is essential for Th17 cell responses. Inhibition of BCAT1 can therefore modulate inflammatory conditions.

-

Wnt/β-catenin Signaling: Overexpressed BCAT1 has been shown to activate Wnt/β-catenin signaling, which is known to promote cell growth and invasion in various cancers.

The diagram below outlines the major signaling cascades affected by BCAT1 activity.

Caption: Signaling pathways downstream of BCAT1 activity.

Quantitative Data for BCAT1 Inhibitors

The potency of BCAT1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce BCAT1 enzymatic activity by 50%.

| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Reference(s) |

| ERG240 | BCAT1 | 0.1 - 1 nM | ~5 - 10 mM (BMDM migration) | |

| BAY-069 | BCAT1 / BCAT2 | 31 nM (BCAT1), 153 nM (BCAT2) | 358 nM (U-87 cells), 874 nM (MDA-MB-231 cells) | |

| Gabapentin | BCAT1 | - | ~10 - 33 mM | |

| ERG245 | BCAT1 | Not explicitly reported | Induces apoptosis at 200 µM - 1 mM | |

| BCATc inhibitor 2 (Bi2) | BCAT1 | Not explicitly reported | Attenuates IL-17 production |

Key Experimental Protocols

The evaluation of BCAT1 inhibitors involves a series of in vitro and cell-based assays to determine their efficacy and mechanism of action. The following diagram shows a typical experimental workflow.

Caption: General experimental workflow for BCAT1 inhibitor validation.

BCAT1 Enzymatic Activity Assay (Fluorometric/Colorimetric)

This assay quantifies the enzymatic activity of BCAT1 to determine the potency (IC50) of an inhibitor.

Principle: BCAT1 catalyzes the transamination of a BCAA (e.g., leucine) and α-KG to produce glutamate. The glutamate is then degraded by a specific enzyme mix, which leads to the formation of a product that can be detected by fluorescence (Ex/Em = 535/587 nm) or colorimetrically (OD = 450 nm). The signal intensity is directly proportional to the glutamate produced and thus to BCAT1 activity.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare Assay Buffer as per manufacturer's instructions (e.g., K677-100, Biovision).

-

Prepare a standard curve using a glutamate standard.

-

Prepare the reaction mix containing the BCAA substrate, α-KG, and the developer/enzyme mix.

-

Dissolve the BCAT1 inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.

-

-

Assay Procedure:

-

Add 5-20 µL of purified recombinant BCAT1 enzyme or cell lysate containing BCAT1 to the wells of a 96-well plate.

-

Add the inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add the reaction mix to all wells to initiate the reaction. The final volume should be consistent (e.g., 200 µL).

-

Incubate the plate at 37°C, protected from light.

-

Measure the absorbance (450 nm) or fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Normalize the activity of the inhibitor-treated wells to the vehicle control.

-

Plot the normalized activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (CCK-8)

This assay measures the effect of a BCAT1 inhibitor on the proliferation and viability of cancer cells.

Principle: The Cell Counting Kit-8 (CCK-8) uses a highly water-soluble tetrazolium salt, WST-8. In the presence of an electron carrier, WST-8 is reduced by dehydrogenases in viable, metabolically active cells to produce a water-soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

-

Cell Seeding:

-

Harvest cells and count them using a hemocytometer or automated cell counter.

-

Seed 100 µL of cell suspension (typically 2,000-5,000 cells/well) into a 96-well plate.

-

Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to adhere.

-

-

Inhibitor Treatment:

-

Add 10 µL of the BCAT1 inhibitor at various concentrations to the wells. Include a vehicle control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Reaction and Measurement:

-

Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time may need optimization depending on the cell type.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (media + CCK-8 only) from all readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the viability against the inhibitor concentration to determine the cellular IC50.

-

Transwell Invasion Assay

This assay assesses the ability of a BCAT1 inhibitor to block cancer cell invasion through an extracellular matrix barrier.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (a basement membrane matrix). The lower chamber contains a chemoattractant (e.g., medium with 10% FBS). Invasive cells degrade the Matrigel and migrate through the pores towards the chemoattractant. The number of cells that reach the lower side of the membrane is quantified as a measure of invasion.

Detailed Protocol:

-

Insert Preparation:

-

Thaw Matrigel on ice. Dilute it with cold, serum-free medium (e.g., 1:3).

-

Coat the top of the 8 µm pore size Transwell inserts with 50 µL of the diluted Matrigel.

-

Incubate the inserts at 37°C for at least 1 hour to allow the gel to solidify.

-

-

Cell Preparation and Seeding:

-

Starve the cells in serum-free medium for 12-24 hours.

-

Harvest the cells and resuspend them in serum-free medium containing the BCAT1 inhibitor at the desired concentration. Include a vehicle control group.

-

Add 600 µL of medium containing 10% FBS to the lower chamber of a 24-well plate.

-

Seed 2.5 - 5 x 10^4 cells in 100 µL of the inhibitor-containing serum-free medium into the upper chamber of the coated inserts.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C for 24-48 hours.

-

After incubation, remove the non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the invaded cells on the lower surface by immersing the insert in 70% ethanol for 10 minutes.

-

Stain the cells with 0.1% crystal violet for 10 minutes.

-

Wash the inserts with water and allow them to air dry.

-

-

Quantification:

-

Image several random fields of view of the lower membrane surface using a microscope.

-

Count the number of stained, invaded cells per field. The results are often expressed as the average number of invaded cells or as a percentage relative to the control.

-

References

- 1. BCAT1 affects mitochondrial metabolism independently of leucine transamination in activated human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BCAT1 in Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branched-chain amino acid transaminase 1 (BCAT1) has emerged as a critical enzyme in the metabolic reprogramming of cancer cells. Predominantly a cytosolic enzyme, BCAT1 catalyzes the reversible transamination of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — to their corresponding branched-chain α-keto acids (BCKAs) and glutamate. While its expression is restricted in most healthy adult tissues, BCAT1 is frequently overexpressed in a wide array of malignancies, including glioblastoma, breast cancer, hepatocellular carcinoma, and various leukemias. This upregulation is intimately linked with aggressive tumor phenotypes, including enhanced proliferation, migration, invasion, and resistance to therapy. This guide provides a comprehensive overview of the core functions of BCAT1 in cancer metabolism, details its upstream regulation and downstream effects, presents quantitative data on its expression and metabolic impact, and offers detailed protocols for its study, aiming to equip researchers with the knowledge to further investigate and target this key metabolic enzyme.

Core Function of BCAT1 in Cancer Metabolism

BCAT1's primary role in cancer is the transamination of BCAAs, a process that has profound implications for cellular metabolism and signaling. This single enzymatic reaction interconnects several crucial metabolic pathways:

-

Nitrogen Scavenging and Glutamate Production: By transferring the amino group from BCAAs to α-ketoglutarate (α-KG), BCAT1 generates a significant pool of glutamate. This glutamate can then be utilized for the synthesis of other non-essential amino acids and glutathione, a key antioxidant, thereby supporting cell growth and mitigating oxidative stress.[1]

-

Regulation of α-Ketoglutarate Levels: The consumption of α-KG by BCAT1 can lead to its depletion, which has significant consequences for the activity of α-KG-dependent dioxygenases. These enzymes are involved in a variety of cellular processes, including epigenetic modifications (e.g., histone and DNA demethylation) and the regulation of hypoxia-inducible factor 1α (HIF-1α) stability.[2]

-

Branched-Chain α-Keto Acid (BCKA) Production: The BCKAs produced by BCAT1 can be further metabolized to provide intermediates for the tricarboxylic acid (TCA) cycle, contributing to energy production. Alternatively, in some cancer contexts, the reverse reaction is favored, where BCAT1 synthesizes BCAAs from BCKAs, which can then activate the mTORC1 signaling pathway to promote protein synthesis and cell growth.

Upstream Regulation of BCAT1 in Cancer

The overexpression of BCAT1 in cancer is driven by several oncogenic signaling pathways and transcription factors:

-

c-Myc: The proto-oncogene c-Myc is a well-established direct transcriptional activator of BCAT1. In several cancers, including hepatocellular carcinoma and head and neck squamous cell carcinoma, c-Myc binds to the BCAT1 promoter and drives its expression.[3]

-

NOTCH1: In T-cell acute lymphoblastic leukemia (T-ALL), NOTCH1 signaling directly upregulates BCAT1 expression, contributing to the oncogenic program.

-

Hypoxia: Hypoxic conditions within the tumor microenvironment can also induce BCAT1 expression, further linking it to the adaptive metabolic responses of cancer cells to stress.

-

Promoter Hypomethylation: Epigenetic modifications, specifically the hypomethylation of the BCAT1 promoter, have been observed in cancers like glioblastoma, leading to its aberrant expression.

Downstream Effects of BCAT1 in Cancer

The metabolic alterations driven by BCAT1 translate into a number of pro-tumorigenic cellular phenotypes:

-

Enhanced Proliferation and Survival: By providing essential building blocks for biosynthesis and supporting antioxidant defense, BCAT1 promotes rapid cell proliferation and protects cancer cells from apoptosis.

-

Increased Migration and Invasion: BCAT1 has been shown to enhance cancer cell motility and invasion, contributing to metastasis.

-

Angiogenesis: In some cancers, such as gastric cancer, BCAT1 has been implicated in promoting the formation of new blood vessels, which is essential for tumor growth.

-

Therapeutic Resistance: The metabolic reprogramming orchestrated by BCAT1 can contribute to resistance to chemotherapy and targeted therapies. For example, it has been linked to cisplatin resistance in hepatocellular carcinoma.

-

Activation of mTOR Signaling: The production of BCAAs by BCAT1 can activate the mTORC1 pathway, a central regulator of cell growth and proliferation.

Quantitative Data on BCAT1 in Cancer

BCAT1 Expression in Cancer vs. Normal Tissues

BCAT1 is significantly upregulated at both the mRNA and protein levels across a wide range of cancers.

| Cancer Type | Method | Expression Change (Tumor vs. Normal) | Reference |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | IHC | High expression in 52.8% (56/106) of cases. | |

| Oncomine | Significantly elevated mRNA in multiple datasets. | ||

| Non-Small Cell Lung Cancer (NSCLC) | IHC | Upregulated in 56.1% (60/107) of cases. | |

| Oncomine & TCGA | Significantly higher mRNA and DNA copy number. | ||

| Hepatocellular Carcinoma (HCC) | RT-qPCR & WB | Significantly higher expression in HCC tissues and cell lines. | |

| Pancreatic Ductal Adenocarcinoma (PDAC) | GEO & TCGA | Decreased gene expression of BCAT1 in some datasets. | |

| Glioblastoma (IDH-wildtype) | IHC & WB | High expression. | |

| Breast Cancer | Proteomics | Overexpressed at the protein level. | |

| Multiple Cancers (Pan-cancer analysis) | TCGA | Differentially expressed in various cancers, predominantly elevated. |

Impact of BCAT1 on Metabolite Levels

Modulation of BCAT1 expression directly alters the intracellular concentrations of its substrates and products.

| Cell Line/Model | BCAT1 Modulation | Change in BCAA Levels | Change in α-KG Levels | Change in Glutamate Levels | Reference |

| Glioblastoma cell lines | Knockdown | - | - | Decreased excretion | |

| Acute Myeloid Leukemia (AML) cell lines | Knockdown | - | Increased | - |

Signaling Pathways and Experimental Workflows

BCAT1-Mediated Signaling Pathways

The following diagrams illustrate the central role of BCAT1 in cancer cell signaling.

References

- 1. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCAT1 overexpression regulates proliferation and c-Myc/GLUT1 signaling in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

BCAT1: A Pivotal Metabolic Hub and Therapeutic Target in Glioblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat human cancers, characterized by rapid proliferation, diffuse infiltration, and profound metabolic reprogramming. A growing body of evidence has implicated the cytosolic branched-chain aminotransferase 1 (BCAT1) as a key player in GBM pathogenesis, particularly in tumors with wild-type isocitrate dehydrogenase (IDH-wt). Upregulated in a significant subset of GBM, BCAT1 orchestrates a metabolic shift that fuels tumor growth, invasion, and therapeutic resistance. This technical guide provides a comprehensive overview of BCAT1's role in glioblastoma, detailing its mechanism of action, associated signaling pathways, and its potential as a therapeutic target. We present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core biological processes to equip researchers and drug development professionals with the critical information needed to advance research and therapeutic strategies targeting BCAT1.

The Role of BCAT1 in Glioblastoma Metabolism and Pathogenesis

BCAT1 is a critical enzyme in the catabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. In a reversible reaction, BCAT1 transfers the α-amino group from a BCAA to α-ketoglutarate (α-KG), yielding a branched-chain α-keto acid (BCKA) and glutamate[1][2]. This enzymatic activity places BCAT1 at a crucial metabolic node with significant implications for glioblastoma biology.

Key Functions of BCAT1 in Glioblastoma:

-

Glutamate Production and Excitotoxicity: Glioblastoma cells are known to release excessive amounts of glutamate, which contributes to an excitotoxic microenvironment that kills surrounding neurons, thereby creating space for tumor expansion[1]. BCAT1 is a major contributor to this glutamate pool through the transamination of BCAAs[1].

-

Regulation of α-Ketoglutarate Levels: By consuming α-KG, BCAT1 activity can significantly lower its intracellular concentration. This has profound effects on cellular metabolism and signaling, as α-KG is a critical cofactor for numerous dioxygenases, including those involved in epigenetic regulation and hypoxia sensing[2].

-

Link to IDH-Wild-Type Status: High expression of BCAT1 is predominantly found in IDH-wild-type (IDH-wt) glioblastomas, which constitute the vast majority of primary GBM cases and are associated with a poorer prognosis. In contrast, IDH-mutant gliomas, which produce the oncometabolite 2-hydroxyglutarate (2-HG), exhibit suppressed BCAT1 expression. This suggests a distinct metabolic wiring in these two major glioma subtypes.

-

Promotion of Cell Proliferation and Invasion: Numerous studies have demonstrated that elevated BCAT1 expression promotes glioblastoma cell proliferation and invasion. Conversely, inhibition or knockdown of BCAT1 leads to reduced proliferation and invasive capacity in preclinical models.

-

Maintenance of an Undifferentiated State: BCAT1 plays a crucial role in maintaining glioblastoma cells in a poorly differentiated, stem-like state. Knockout of BCAT1 has been shown to induce a neuronal-like differentiation phenotype, suggesting that targeting BCAT1 could be a strategy to overcome the cellular plasticity that drives tumor recurrence.

-

Contribution to an Immunosuppressive Microenvironment: Emerging evidence indicates that BCAT1 activity contributes to an immunosuppressive tumor microenvironment. High BCAT1 expression is associated with reduced infiltration of CD8+ cytotoxic T-cells, and BCAT1 knockout can enhance anti-tumor immune responses.

Signaling Pathways Modulated by BCAT1

BCAT1's metabolic activity has significant downstream consequences on key oncogenic signaling pathways in glioblastoma.

The BCAT1-HIF-1α Axis

The hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels and is a key driver of aggressive features in glioblastoma. BCAT1 activity is intricately linked to HIF-1α stabilization. By consuming α-KG, BCAT1 reduces the activity of prolyl hydroxylases (PHDs), which are α-KG-dependent enzymes that target HIF-1α for proteasomal degradation. This leads to the stabilization and activation of HIF-1α, even under normoxic conditions, creating a "pseudo-hypoxic" state that promotes tumor progression.

Caption: BCAT1-HIF-1α signaling pathway in glioblastoma.

The BCAT1-mTORC1 Axis

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Its activity is highly dependent on the availability of amino acids, particularly leucine. While the precise molecular link is still under investigation in the context of glioblastoma, it is hypothesized that BCAT1 activity, by influencing the intracellular pool of BCAAs, can modulate mTORC1 signaling. In some cancer types, increased BCAA availability due to BCAT1 activity leads to mTORC1 activation, promoting protein synthesis and cell growth.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Functions of Branched-Chain Amino Acid Transaminases

This guide provides a comprehensive overview of Branched-Chain Amino Acid Transaminases (BCATs), covering their fundamental catalytic functions, roles in major signaling pathways, and implications in various disease states. Detailed experimental protocols and quantitative data are presented to support further research and therapeutic development.

Introduction to Branched-Chain Amino Acid Transaminases (BCATs)

Branched-chain amino acid transaminases (BCATs) are critical enzymes that catalyze the initial, reversible step in the catabolism of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1][2][3][4][5] This transamination reaction is fundamental to BCAA metabolism, nitrogen shuttling throughout the body, and the synthesis of neurotransmitters.

In mammals, two primary isoforms of BCAT exist: a cytosolic form (BCAT1 or BCATc) and a mitochondrial form (BCAT2 or BCATm). These isoforms exhibit distinct tissue distributions and play specialized roles in physiology and pathology. BCATc is predominantly found in the central nervous system, whereas BCATm is widely expressed in most other tissues, with the notable exception of the liver. The differential expression and localization of these isoforms underscore their unique contributions to cellular metabolism. Dysregulation of BCAT activity is increasingly implicated in a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making them a compelling subject for therapeutic investigation.

Core Catalytic Function and Mechanism

BCATs are pyridoxal 5'-phosphate (PLP)-dependent enzymes belonging to the fold type IV class of aminotransferases. They catalyze the reversible transfer of an amino group from a BCAA to α-ketoglutarate (α-KG), yielding a branched-chain α-keto acid (BCKA) and glutamate. This reaction is a crucial node in metabolic pathways, linking amino acid metabolism with the tricarboxylic acid (TCA) cycle.

The core reaction is as follows:

BCAA (Leucine, Isoleucine, or Valine) + α-Ketoglutarate ⇌ BCKA + L-Glutamate

The PLP cofactor is covalently bound to a lysine residue in the enzyme's active site and acts as an intermediate carrier of the amino group. The catalytic cycle involves the conversion of the enzyme-PLP complex into pyridoxamine 5'-phosphate (PMP) upon accepting the amino group from the BCAA, followed by the transfer of this amino group to α-ketoglutarate to regenerate PLP and release glutamate.

Substrate Specificity and Enzyme Kinetics

BCAT enzymes exhibit a preference for the three branched-chain amino acids but can also act on other hydrophobic amino acids. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), vary between isoforms and depend on the specific BCAA substrate.

Table 1: Comparative Kinetic Parameters of BCAT Isoforms

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Human BCATc | L-Leucine | 0.4 ± 0.05 | 4.5 ± 0.2 | 11,250 |

| L-Isoleucine | 0.7 ± 0.1 | 3.8 ± 0.3 | 5,428 | |

| L-Valine | 1.2 ± 0.2 | 2.5 ± 0.2 | 2,083 | |

| Human BCATm | L-Leucine | 0.25 ± 0.04 | 12.1 ± 0.9 | 48,400 |

| L-Isoleucine | 0.4 ± 0.06 | 10.5 ± 1.1 | 26,250 | |

| L-Valine | 0.8 ± 0.1 | 7.9 ± 0.6 | 9,875 | |

| α-Ketoglutarate | 0.15 ± 0.03 | - | - |

Note: Data are representative values compiled from various kinetic studies. Actual values may vary based on experimental conditions.

Role in Cellular Signaling Pathways

BCATs are not merely metabolic enzymes; they are integral components of cellular signaling networks that control cell growth, proliferation, and metabolic reprogramming.

PI3K/AKT/mTOR Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and protein synthesis, and its activity is sensitive to amino acid availability, particularly leucine. BCAT1 can influence mTOR signaling by modulating the intracellular pool of BCAAs. In many cancers, elevated BCAT1 expression provides a steady supply of BCAAs, which sustains mTOR activation and promotes tumor proliferation.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Studies have shown that BCATs can promote cancer cell proliferation and invasion by activating Wnt/β-catenin signaling. The mechanism involves BCAT-mediated metabolic changes that lead to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for target genes driving cell proliferation.

Experimental Protocols

Protocol for BCAT Activity Assay (Continuous Spectrophotometric)

This assay measures BCAT activity by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase (GDH), which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM BCAA (leucine, isoleucine, or valine), 10 mM α-ketoglutarate, and 10 µM PLP.

-

Reaction Mix: Assay Buffer supplemented with 0.2 mM NADH, 100 mM ammonium acetate, and 5 units/mL glutamate dehydrogenase (GDH).

-

Tissue or cell lysate.

-

96-well UV-transparent microplate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare tissue or cell lysates in a suitable lysis buffer and determine the total protein concentration using a standard method (e.g., BCA assay).

-

Add 20-50 µg of total protein from the lysate to each well of the 96-well plate.

-

Initiate the reaction by adding 200 µL of the pre-warmed (37°C) Reaction Mix to each well.

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 30 minutes at 37°C.

-

Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.

-

BCAT activity is calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of activity is defined as 1 µmol of NADH oxidized per minute per mg of protein.

Protocol for Western Blotting of BCAT Protein

This protocol is for detecting the expression levels of BCAT1 and BCAT2 proteins in samples.

Materials:

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus (wet or semi-dry) and transfer buffer.

-

Nitrocellulose or PVDF membranes.

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary antibodies: Anti-BCAT1, Anti-BCAT2, and a loading control (e.g., Anti-β-actin or Anti-GAPDH).

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Separate 20-40 µg of protein per sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the ECL substrate and capture the signal using an imaging system.

-

Quantify band intensity and normalize to the loading control.

Protocol for Subcellular Fractionation

This method separates the cytosolic and mitochondrial fractions to analyze the localization and activity of BCAT1 and BCAT2, respectively.

Materials:

-

Mitochondria Isolation Kit (commercial kits are recommended for consistency, e.g., from Sigma-Aldrich or Thermo Fisher Scientific).

-

Dounce homogenizer.

-

Centrifuge capable of reaching >12,000 x g.

Procedure:

-

Homogenize cells or tissues in the provided lysis buffer using a Dounce homogenizer on ice.

-

Centrifuge the homogenate at a low speed (~1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (~12,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction (containing BCAT1).

-

Wash the mitochondrial pellet with the provided wash buffer and re-pellet. The final pellet is the mitochondrial fraction (containing BCAT2).

-

Analyze each fraction for protein content, BCAT activity, and by Western blotting using specific antibodies and subcellular markers to confirm fraction purity.

Summary of BCAT Inhibitors

The development of specific inhibitors for BCATs is an active area of research, particularly for cancer therapeutics.

Table 2: Selected Inhibitors of Branched-Chain Amino Acid Transaminases

| Inhibitor | Target Isoform(s) | Type of Inhibition | Ki or IC₅₀ | Reference Compound/Use |

|---|---|---|---|---|

| Gabapentin | BCATc (primarily) | Competitive | ~30 µM | Anticonvulsant, Neuropathic pain |

| Compound 3 | BCATc | Competitive | 2.2 nM (Ki) | Experimental |

| BAY-069 | BCAT1 | Specific Inhibitor | ~15 nM (IC₅₀) | Experimental, Diabetic Retinopathy |

| PF-07209326 | BCAT1 | Potent Inhibitor | ~5 nM (IC₅₀) | Preclinical Cancer Research |

Note: Ki (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are approximations from published literature and can vary.

References

- 1. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]

- 4. Structure and function of branched chain aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Specificity of BCAT1 versus BCAT2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain amino acid transaminases (BCATs) are critical enzymes in the metabolism of branched-chain amino acids (BCAAs), playing a pivotal role in various physiological and pathological processes. The two isoforms, cytosolic BCAT1 and mitochondrial BCAT2, have emerged as promising therapeutic targets, particularly in oncology and metabolic disorders. Consequently, the development of specific inhibitors for each isoform is an area of intense research. This technical guide provides a comprehensive overview of the current landscape of BCAT1 and BCAT2 inhibitors, with a focus on their specificity. We present a detailed comparison of inhibitor potencies, outline key experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Introduction to BCAT1 and BCAT2

Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids that serve as building blocks for proteins and as signaling molecules. The initial and reversible step in BCAA catabolism is catalyzed by BCATs, which transfer the amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate.[1][2]

There are two key isoforms of BCAT in mammals:

-

BCAT1 (BCATc): A cytosolic enzyme primarily expressed in the brain, placenta, and immune cells.[3] It is notably upregulated in numerous cancers, where it contributes to tumor growth and proliferation.[1][2]

-

BCAT2 (BCATm): A mitochondrial enzyme found in most tissues, with the notable exception of the liver. It plays a significant role in BCAA catabolism in peripheral tissues like muscle.

While both isoforms catalyze the same reaction, their distinct subcellular localization and tissue distribution imply different physiological roles and make them independently druggable targets.

Quantitative Analysis of Inhibitor Specificity

The development of BCAT inhibitors has yielded a range of compounds with varying degrees of potency and selectivity for the two isoforms. The following tables summarize the available quantitative data for key BCAT1 and BCAT2 inhibitors.

| Table 1: BCAT1 Inhibitor Specificity | |||

| Inhibitor | Target | IC50 (BCAT1) | IC50 (BCAT2) |

| ERG240 | BCAT1 | 0.1–1 nM | No inhibition |

| ERG245 | BCAT1 | ~0.5 nM | >1000 nM (>2000-fold selectivity) |

| BCATc Inhibitor 2 | BCAT1 > BCAT2 | 0.8 µM (human) | 3.0 µM (rat) |

| Gabapentin | BCAT1 | Ki = 1 mM | No inhibition |

| Table 2: BCAT2 Inhibitor Specificity | |||

| Inhibitor | Target | pIC50 (BCAT2) | pIC50 (BCAT1) |

| BCAT-IN-2 | BCAT2 > BCAT1 | 7.3 | 6.6 |

| Table 3: Dual BCAT1/BCAT2 Inhibitor Specificity | |||

| Inhibitor | Target | IC50 (BCAT1) | IC50 (BCAT2) |

| BAY-069 | BCAT1/2 | 31 nM | 153 nM |

Experimental Protocols

The evaluation of BCAT inhibitor specificity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays.

High-Throughput Screening (HTS) for BCAT Inhibitors

This protocol outlines a generalized workflow for identifying novel BCAT inhibitors from large compound libraries.

Objective: To screen a large library of compounds to identify initial "hits" that inhibit BCAT1 or BCAT2 activity.

Principle: A coupled enzymatic reaction is often employed where the product of the BCAT reaction is used as a substrate for a second enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).

Materials:

-

Purified recombinant human BCAT1 and BCAT2 enzymes

-

Branched-chain amino acid (e.g., L-leucine)

-

α-ketoglutarate

-

Coupling enzyme (e.g., leucine dehydrogenase)

-

Cofactors (e.g., NADH)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4-8.0)

-

Compound library dissolved in DMSO

-

Microplates (e.g., 96-well or 384-well)

-

Microplate reader

Protocol:

-

Compound Plating: Dispense a small volume (e.g., 1 µL) of each test compound from the library into the wells of the microplate. Include appropriate controls: positive control (a known BCAT inhibitor) and negative control (DMSO vehicle).

-

Enzyme Preparation: Prepare a solution of the BCAT enzyme (either BCAT1 or BCAT2) in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Enzyme Addition: Add the BCAT enzyme solution to each well of the microplate containing the test compounds.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Prepare a substrate mix containing the BCAA, α-ketoglutarate, the coupling enzyme, and its cofactors. Add the substrate mix to all wells to start the reaction.

-

Signal Detection: Immediately place the microplate in a plate reader and measure the signal (e.g., absorbance at 340 nm for NADH oxidation) in kinetic mode for a defined period (e.g., 15-30 minutes).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition are considered "hits" and are selected for further validation.

Coupled Spectrophotometric Assay for IC50 Determination

This method is used to determine the potency (IC50 value) of a confirmed inhibitor.

Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of BCAT1 or BCAT2 by 50%.

Principle: This assay measures the rate of NADH oxidation, which is coupled to the BCAT-catalyzed transamination reaction. The decrease in absorbance at 340 nm is proportional to the BCAT activity.

Materials:

-

Purified recombinant human BCAT1 and BCAT2 enzymes

-

L-leucine

-

α-ketoglutarate

-

Leucine dehydrogenase

-

NADH

-

Ammonium chloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)

-

Inhibitor stock solution

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Protocol:

-

Prepare Reagent Mix: Prepare a master mix containing assay buffer, L-leucine, α-ketoglutarate, NADH, ammonium chloride, and leucine dehydrogenase.

-

Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitor to be tested.

-

Set up Reactions: In a microplate or cuvette, add the reagent mix.

-

Add Inhibitor: Add the different concentrations of the inhibitor to the respective wells/cuvettes. Include a control with no inhibitor.

-

Initiate Reaction: Add the BCAT enzyme (BCAT1 or BCAT2) to initiate the reaction.

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate Initial Velocities: Determine the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine IC50: Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways and Logical Relationships

The inhibition of BCAT1 and BCAT2 has distinct downstream consequences due to their different subcellular localizations and roles in cellular metabolism.

BCAT1 Signaling

BCAT1 is intricately linked to oncogenic signaling pathways, most notably the PI3K/AKT/mTOR pathway. Upregulation of BCAT1 in cancer cells provides a supply of glutamate and BCAAs, which can activate mTORC1, a central regulator of cell growth and proliferation.

Caption: BCAT1-mediated PI3K/AKT/mTOR signaling pathway.

BCAT2 and Cancer Metabolism

BCAT2's role in the mitochondria places it at the heart of cellular energy metabolism. In some cancers, BCAT2 is crucial for supplying BCKAs to the TCA cycle, thereby supporting anabolic processes and cell proliferation. Inhibition of BCAT2 can disrupt these metabolic pathways, leading to reduced tumor growth.

Caption: Role of BCAT2 in mitochondrial metabolism in cancer.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing a specific BCAT inhibitor follows a logical progression from initial screening to in-depth analysis.

Caption: Experimental workflow for BCAT inhibitor characterization.

Conclusion and Future Perspectives

The development of specific inhibitors for BCAT1 and BCAT2 is a rapidly advancing field with significant therapeutic potential. The availability of highly selective chemical probes like ERG240 and ERG245 for BCAT1, and emerging inhibitors for BCAT2, will be instrumental in further dissecting the distinct roles of these two isoforms in health and disease. Future research will likely focus on the development of orally bioavailable inhibitors with favorable pharmacokinetic profiles for clinical translation. Furthermore, a deeper understanding of the structure-activity relationships of current inhibitors will guide the design of next-generation compounds with improved potency and selectivity. The continued exploration of the intricate signaling networks regulated by BCAT1 and BCAT2 will undoubtedly uncover new therapeutic opportunities for a range of diseases.

References

- 1. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]

An In-depth Technical Guide on the Role of BCAT1 in Branched-Chain Amino Acid Catabolism

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive examination of Branched-Chain Amino Acid Transaminase 1 (BCAT1), its fundamental role in amino acid metabolism, its implications in pathophysiology, and methodologies for its study.

Introduction to BCAT1 and BCAA Catabolism

Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids that serve as crucial substrates for protein synthesis and as signaling molecules in various metabolic pathways.[1][2] The catabolism of BCAAs is a critical process for maintaining amino acid homeostasis and providing carbon skeletons for energy production. The initial and rate-limiting step of this pathway is the reversible transamination of BCAAs, a reaction predominantly catalyzed by branched-chain amino acid transaminases.

There are two primary isoforms of this enzyme in humans: BCAT1, which is located in the cytoplasm, and BCAT2, found in the mitochondria.[3][4] BCAT1 (Branched-Chain Amino Acid Transaminase 1) catalyzes the transfer of an amino group from a BCAA to α-ketoglutarate (α-KG), yielding a branched-chain α-keto acid (BCKA) and glutamate.[3] While BCAT2 is ubiquitously expressed, BCAT1 expression is typically restricted to specific tissues, including the brain, ovaries, and placenta. However, its aberrant overexpression has been identified as a key feature in numerous pathologies, most notably in various forms of cancer.

This guide provides a detailed overview of BCAT1's mechanism, its role in disease, the signaling pathways it influences, and key experimental protocols for its investigation.

Core Mechanism of BCAT1

BCAT1 facilitates the first step in BCAA degradation through a reversible transamination reaction. This process is vital for converting BCAAs into their corresponding keto-acids, which can then be further metabolized.

-

Substrates : The primary substrates for the forward reaction are the three BCAAs (L-leucine, L-isoleucine, L-valine) and the co-substrate α-ketoglutarate.

-

Products : The reaction produces the respective BCKAs (α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate) and L-glutamate.

-

Reversibility : The reversible nature of the reaction allows BCAT1 to also synthesize BCAAs from BCKAs, using glutamate as the amino donor, which is particularly important in cancer cells for maintaining the BCAA pool.

The reaction can be summarized as: BCAA + α-ketoglutarate ⇌ BCKA + L-glutamate

Caption: The reversible transamination reaction catalyzed by BCAT1.

Role of BCAT1 in Pathophysiology

Aberrant BCAT1 expression is a hallmark of numerous diseases, particularly cancer, where it plays a critical role in metabolic reprogramming to support tumor growth and survival.

BCAT1 in Cancer

High expression of BCAT1 is linked to poor prognosis in a wide range of cancers, including glioblastoma, acute myeloid leukemia (AML), hepatocellular carcinoma (HCC), breast cancer, and gastric cancer. Its oncogenic roles are multifaceted:

-

Fueling Proliferation: By catabolizing BCAAs, BCAT1 provides a source of nitrogen for nucleotide synthesis and glutamate, which can be used as a fuel source or for antioxidant defense. Suppression of BCAT1 leads to reduced proliferation and tumor growth.

-

Epigenetic Regulation: In certain cancers like AML, high BCAT1 activity depletes the intracellular pool of its substrate, α-ketoglutarate. Since α-KG is a critical cofactor for TET DNA demethylases and other dioxygenases, its depletion by BCAT1 leads to a hypermethylation phenotype, mimicking the effects of IDH mutations and promoting leukemogenesis.

-

Signaling Pathway Activation: BCAT1 has been shown to activate pro-tumorigenic signaling pathways, most notably the PI3K/AKT/mTOR pathway. This activation promotes cell growth, proliferation, angiogenesis, and invasion. In some contexts, BCAT1 also activates the Wnt/β-catenin pathway.

-

Chemoresistance: Overexpression of BCAT1 can reduce the sensitivity of cancer cells to chemotherapeutic agents like cisplatin. It achieves this by modulating mTOR-mediated autophagy, allowing cancer cells to survive therapeutic stress.

Caption: BCAT1 activates the PI3K/AKT/mTOR signaling axis in cancer.

BCAT1 in Other Diseases

-

Diabetic Retinopathy: In Müller cells of the retina, BCAT1 activity increases under diabetic conditions. This leads to α-KG depletion, which in turn increases histone methylation at inflammatory gene promoters, boosting retinal inflammation and contributing to the pathology of diabetic retinopathy.

-

Inflammatory Conditions: BCAT1 is the predominant isoform in human macrophages and its inhibition can suppress pro-inflammatory responses, partly by reducing glycolysis and itaconate synthesis.

-

Neurological Disorders: BCAT1 plays a key role in the brain by regulating the pool of glutamate, a major excitatory neurotransmitter. Dysregulation of BCAT1 and BCAA metabolism has been linked to neurological conditions like Alzheimer's disease and is critical for proper neuronal development and mitochondrial function.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on BCAT1, illustrating its impact on cancer biology and metabolism.

Table 1: BCAT1 Expression and Clinical Correlation in Cancers

| Cancer Type | Expression Status | Clinical Correlation | Reference(s) |

|---|---|---|---|

| Glioblastoma (IDH-wildtype) | Upregulated | Associated with poor prognosis, increased proliferation. | |

| Hepatocellular Carcinoma | Upregulated | Correlates with poor patient prognosis, reduced sensitivity to cisplatin. | |

| Gastric Cancer | Upregulated | Promotes proliferation, invasion, and angiogenesis. | |

| Acute Myeloid Leukemia | Upregulated in LSCs | Correlates with shorter overall survival in IDHwt/TET2wt patients. | |

| Head & Neck Squamous Cell | Upregulated | Positively associated with TNM stage and lymph node metastasis. |

| Breast Cancer | Upregulated | Promotes proliferation by enhancing mitochondrial biogenesis. | |

Table 2: Functional Impact of BCAT1 Inhibition or Knockdown in Cancer Models

| Cancer Model | Intervention | Key Quantitative Result(s) | Reference(s) |

|---|---|---|---|

| Glioblastoma Cell Lines | shRNA Knockdown | Significant reduction in cell proliferation and invasion; decreased tumor growth in xenografts. | |

| AML Cell Lines | shRNA Knockdown | Increased intracellular α-KG levels; abrogated leukemia-initiating potential. | |

| Gastric Cancer Cells | Silencing (siRNA) | Inhibition of PI3K/AKT/mTOR signaling; decreased proliferation and invasion. | |

| Macrophages | ERG240 (Inhibitor) | Decreased oxygen consumption and glycolysis; suppressed production of itaconate. |

| HNSCC Cells | shRNA Knockdown | Decreased ATP production and glucose uptake. | |

Key Experimental Protocols

Investigating the role of BCAT1 requires robust methodologies to quantify metabolites, measure enzymatic activity, and assess downstream cellular effects.

Protocol: Quantification of BCAAs and BCKAs by LC-MS/MS

This method allows for the precise measurement of BCAA and BCKA levels in biological samples.

Objective: To accurately quantify leucine, isoleucine, valine, and their corresponding keto-acids (KIC, KIV, KMV) in plasma, cell lysates, or tissue extracts.

Methodology:

-

Sample Preparation:

-

Thaw samples (e.g., 20-50 µL plasma) on ice.

-

Add an internal standard solution containing stable isotope-labeled BCAAs (e.g., ¹³C₆,¹⁵N-Leucine) and BCKAs.

-

Precipitate proteins by adding 4-5 volumes of ice-cold methanol or acetonitrile. Vortex vigorously.

-

Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

-

Centrifuge at >14,000 x g for 10-15 minutes at 4°C.

-

Carefully collect the supernatant and transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography System: A UHPLC system is used for separation.

-

Column: A mixed-mode or HILIC column is suitable for separating these polar analytes without derivatization.

-

Mobile Phase: An isocratic or gradient elution using an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

MRM Transitions (Example):

-

Leucine/Isoleucine: m/z 132.2 → 86.4

-

Valine: m/z 118.2 → 72.4

-

¹³C₆,¹⁵N-Leucine (IS): m/z 139.2 → 92.4

-

-

-

Data Analysis:

-

Generate standard curves using known concentrations of analytes.

-

Calculate the analyte concentration in samples by normalizing the peak area of the analyte to the peak area of its corresponding internal standard and interpolating from the standard curve.

-

Caption: A generalized workflow for BCAA/BCKA analysis by LC-MS/MS.

Protocol: BCAT1 Enzymatic Activity Assay

This protocol measures the rate of the transamination reaction catalyzed by BCAT1 in cell or tissue lysates.

Objective: To determine the rate of glutamate or BCKA production from BCAA and α-KG substrates.

Methodology:

-

Lysate Preparation:

-

Homogenize cells or tissues in a non-denaturing lysis buffer.

-

Centrifuge to pellet debris and collect the supernatant containing the cytosolic fraction (where BCAT1 resides).

-

Determine the total protein concentration of the lysate using a BCA or Bradford assay.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing essential cofactors.

-

In a microplate well or tube, combine the cell lysate (containing the enzyme) with the substrates: one of the BCAAs (e.g., 5 mM L-Leucine) and α-ketoglutarate (e.g., 2 mM).

-

-

Activity Measurement:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by heat inactivation or adding a quenching agent).

-

Measure the concentration of one of the products, typically glutamate, using a commercially available colorimetric or fluorometric assay kit. The rate of product formation is proportional to the enzyme activity.

-

Alternatively, the production of BCKAs can be measured via LC-MS/MS as described in Protocol 5.1.

-

-

Data Normalization:

-

Express BCAT1 activity as the amount of product formed per unit time per milligram of total protein (e.g., nmol/min/mg protein).

-

Conclusion and Future Directions

BCAT1 is a central metabolic enzyme that plays a far more complex role than simply initiating BCAA catabolism. Its function is deeply intertwined with oncogenic signaling, epigenetic regulation, and inflammatory responses, making it a pivotal node in cellular metabolism. The consistent overexpression of BCAT1 across a multitude of aggressive cancers highlights its significance as a high-value therapeutic target.

The development of specific BCAT1 inhibitors, such as ERG240 and BAY-069, represents a promising strategy to disrupt the metabolic adaptations that fuel cancer growth and chemoresistance. Future research should focus on elucidating the full spectrum of BCAT1's non-canonical "moonlighting" functions, further refining selective inhibitors for clinical use, and identifying patient populations most likely to benefit from BCAT1-targeted therapies. Understanding the precise mechanisms that regulate BCAT1 expression and activity will be crucial for designing effective treatments for a range of metabolic, inflammatory, and neoplastic diseases.

References

- 1. What are BCAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. diseases.jensenlab.org [diseases.jensenlab.org]

- 3. Branched chain amino acid transaminase 1 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]

BCAT1 Expression in Cancer: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Branched-chain amino acid transaminase 1 (BCAT1) is a cytosolic enzyme crucial for the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. This metabolic pathway is increasingly recognized for its significant role in tumorigenesis. In numerous cancers, the metabolic processes are reprogrammed to sustain rapid proliferation and growth, and BCAT1 has been identified as a key player in this alteration. Its expression is often dysregulated in malignant tissues compared to their normal counterparts, making it a subject of intense research for its potential as a diagnostic marker and a therapeutic target. This guide provides a comprehensive overview of BCAT1 expression across various cancer subtypes, details common experimental methodologies, and illustrates key signaling pathways.

Data Presentation: BCAT1 Expression Across Cancer Subtypes

The expression of BCAT1 and its clinical significance vary considerably among different cancer types. The following table summarizes the quantitative data on BCAT1 expression and its correlation with clinical parameters across a range of malignancies.

| Cancer Subtype | BCAT1 Expression Status | Clinical Correlation | Citations |

| Hepatocellular Carcinoma (HCC) | Upregulated (mRNA & Protein) | Associated with poor prognosis, increased tumor number, and poor differentiation. | [1][2][3][4] |

| Acute Myeloid Leukemia (AML) | Overexpressed | Associated with poorer survival and mimics an IDH-mutant phenotype. | [5] |

| Chronic Myeloid Leukemia (CML) | Overexpressed | Expression increases with disease progression from chronic phase to blast crisis. | |

| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Correlates with nodal metastasis, advanced tumor stages, and poor overall survival. | |

| Breast Cancer | Upregulated (Cytosolic) | Significantly associated with more aggressive subtypes (HER2+ and Luminal B). | |

| Gastric Cancer | Overexpressed | Associated with lower survival rates. | |

| Melanoma | Overexpressed | Implicated in tumor proliferation and migration. | |

| Oral Squamous Cell Carcinoma (OSCC) | Upregulated | Positively correlated with higher pathological grade. | |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Overexpressed | High expression may predict a worse prognosis; identified as a direct target of NOTCH1. | |

| Ovarian Cancer | Upregulated | Expressed in cancer cells; its knockout may inhibit oncogenic pathways. | |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Upregulated | Promotes Epithelial-Mesenchymal Transition (EMT). | |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Expressed in Cancer-Associated Fibroblasts (CAFs) | Stromal BCAT1 expression fuels cancer cell metabolism. Some reports show downregulation in bulk tumor tissue. | |

| Prostate Cancer | Conflicting Reports | Some studies report decreased BCAT1 activity in malignant tissue, while others suggest a role in proliferation. |

Signaling Pathways Involving BCAT1

BCAT1's role in cancer extends beyond simple metabolic reprogramming. The products of its enzymatic activity, particularly glutamate, and the subsequent alteration of the α-ketoglutarate (α-KG) pool, influence major signaling pathways that drive cancer progression. The oncogene c-Myc is a frequently cited upstream regulator of BCAT1 expression. Downstream, BCAT1 has been shown to activate pro-tumorigenic pathways such as PI3K/AKT/mTOR and Wnt/β-catenin, leading to increased cell proliferation, invasion, and survival.

References

- 1. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BCAT1 overexpression regulates proliferation and c-Myc/GLUT1 signaling in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

The BCAT1-mTOR Signaling Axis: A Critical Nexus in Cancer Progression and a Promising Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate interplay between cellular metabolism and signaling pathways is a cornerstone of cancer biology. Emerging evidence has illuminated a critical link between the branched-chain amino acid (BCAA) metabolic enzyme, Branched-Chain Amino Acid Transaminase 1 (BCAT1), and the mammalian target of rapamycin (mTOR) signaling pathway. This connection represents a significant axis in promoting tumor growth, proliferation, and resistance to therapy across a spectrum of cancers. This technical guide provides a comprehensive overview of the BCAT1-mTOR signaling network, detailing the underlying molecular mechanisms, summarizing key quantitative data, outlining experimental methodologies, and visualizing the core pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and target this promising oncogenic pathway.

The Core Mechanism: BCAT1-Mediated mTOR Activation

BCAT1 is the cytosolic enzyme responsible for the reversible transamination of BCAAs (leucine, isoleucine, and valine) to their respective branched-chain α-keto acids (BCKAs) and glutamate.[1][2] Leucine, in particular, is a potent activator of the mTOR complex 1 (mTORC1), a master regulator of cell growth and proliferation.[3][4] In numerous cancer types, BCAT1 is overexpressed, leading to a reprogramming of BCAA metabolism that fuels mTORC1 activity.[3] This aberrant activation of mTOR signaling, driven by BCAT1, confers several advantages to cancer cells, including enhanced protein synthesis, cell cycle progression, and survival.

The activation of mTOR by BCAT1 can occur through several interconnected mechanisms. A primary mechanism involves the direct activation of the PI3K/AKT/mTOR pathway. Overexpression of BCAT1 has been shown to increase the phosphorylation and activation of key components of this pathway, including PI3K, AKT, and mTOR itself. Furthermore, BCAT1 can influence mTOR signaling by modulating intracellular amino acid pools. In some contexts, such as in response to B cell receptor (BCR) and TLR9 stimulation, BCAT1 localizes to the lysosomal membrane, where it supports BCAA synthesis in close proximity to mTORC1, leading to its activation.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the BCAT1-mTOR link in cancer.

Table 1: Impact of BCAT1 Modulation on mTOR Signaling and Cancer Cell Phenotypes

| Cancer Type | Cell Line | BCAT1 Modulation | Effect on mTOR Signaling | Phenotypic Outcome | Citation(s) |

| Gastric Cancer | BGC823 | Overexpression | Increased p-PI3K, p-AKT, p-mTOR | Increased cell viability, colony formation, invasion, and angiogenesis | |

| Gastric Cancer | BGC823 | Silencing | Decreased p-PI3K, p-AKT, p-mTOR | Suppressed cell viability, colony formation, invasion, and angiogenesis | |

| Breast Cancer | MCF-7 | Knockdown | Decreased mTOR activity | Repressed cell growth and colony formation | |

| Hepatocellular Carcinoma (HCC) | HepG2 | Knockdown | Increased phosphorylation of 4E-BP1 and p70S6K | Increased cisplatin sensitivity | |

| Cervical Cancer | HeLa | Overexpression | Decreased phosphorylation of mTOR, p70S6K, and 4E-BP1 | Decreased cisplatin sensitivity, increased autophagy | |

| Myeloid Leukemia | R-HL60 | Inhibition (BCATc inhibitor 2) | Decreased p-mTOR/mTOR ratio | Induced apoptosis | |

| Retinoblastoma | WERI-RB1 | Overexpression | Decreased LAMP1 and LC3 | Enhanced cell proliferation and spheroid formation | |

| Retinoblastoma | WERI-RB1 | Inhibition (ERG240) | Decreased mTORC1 phosphorylation, increased LAMP1 and LC3 | Reduced cell proliferation |

Table 2: Pharmacological Inhibition of the BCAT1-mTOR Axis

| Cancer Type | Cell Line | Inhibitor | Concentration | Effect | Citation(s) |

| Gastric Cancer | BGC823 | LY294002 (PI3K inhibitor) | 10 µM | Reversed BCAT1-mediated tumorigenicity | |

| Hepatocellular Carcinoma (HCC) | HepG2 | Rapamycin (mTOR inhibitor) | 100 nM | Blocked increased cisplatin sensitivity induced by BCAT1 knockdown | |

| Myeloid Leukemia | R-HL60 | PP242 (mTOR inhibitor) | 10 µM | Reduced BCAT1 expression, induced apoptosis |

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the BCAT1-mTOR signaling pathway.

Western Blot Analysis for mTOR Pathway Activation

Objective: To determine the phosphorylation status and total protein levels of key components of the mTOR signaling pathway (e.g., mTOR, p70S6K, 4E-BP1, AKT).

Methodology:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, 4E-BP1, and AKT overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Cell Viability Assay (MTT or CCK-8)

Objective: To assess the effect of BCAT1 modulation or pharmacological inhibition on cancer cell proliferation and viability.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Treat cells with varying concentrations of a BCAT1 inhibitor, mTOR inhibitor, or other compounds of interest.

-

For BCAT1 overexpression or knockdown experiments, proceed to the next step after initial cell growth.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours.

-

-

Reagent Addition:

-

Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

-

-

Measurement:

-

For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

In Vivo Xenograft Tumor Model

Objective: To evaluate the effect of BCAT1 on tumor growth in a living organism.

Methodology:

-

Cell Preparation:

-

Harvest cancer cells with modulated BCAT1 expression (overexpression or knockdown).

-

Resuspend cells in a mixture of PBS and Matrigel.

-

-

Animal Inoculation:

-

Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., nude mice).

-

-

Tumor Monitoring:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Tumor volume can be calculated using the formula: (Length × Width²) / 2.

-

-

Treatment (Optional):

-

Once tumors are established, treat mice with a BCAT1 or mTOR inhibitor via an appropriate route of administration (e.g., intraperitoneal injection, oral gavage).

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Perform immunohistochemistry (IHC) or Western blot analysis on tumor tissues to assess protein expression.

-

Visualizing the BCAT1-mTOR Signaling Network

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the BCAT1-mTOR axis in cancer.

References

- 1. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCAT1 decreases the sensitivity of cancer cells to cisplatin by regulating mTOR-mediated autophagy via branched-chain amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched-chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BCAT1 in Brain Glutamate Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Branched-chain amino acid transaminase 1 (BCAT1) is a critical enzyme in brain metabolism, playing a pivotal role in the synthesis of the principal excitatory neurotransmitter, glutamate. By catalyzing the reversible transamination of branched-chain amino acids (BCAAs) with α-ketoglutarate (α-KG), BCAT1 directly contributes to the neuronal glutamate pool, thereby influencing synaptic transmission and overall brain function. Dysregulation of BCAT1 activity has been implicated in a range of neurological disorders, including glioblastoma and Alzheimer's disease, making it a compelling target for therapeutic intervention. This guide provides an in-depth technical overview of BCAT1's function in glutamate synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to support further research and drug development in this area.

Introduction to BCAT1 and its Core Function

The first step in the catabolism of the essential BCAAs—leucine, isoleucine, and valine—is a reversible transamination reaction catalyzed by branched-chain amino acid transaminases.[1] In the brain, the cytosolic isoform, BCAT1 (also known as BCATc), is predominantly expressed in neurons.[2][3] The mitochondrial isoform, BCAT2 (or BCATm), is found in astrocytes and vascular endothelial cells.[4]

The core reaction catalyzed by BCAT1 involves the transfer of an amino group from a BCAA to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. This reaction yields a branched-chain α-keto acid (BCKA) and L-glutamate.[5] This process is a significant source of de novo glutamate synthesis in the brain, contributing to the maintenance of the neurotransmitter pool.

Quantitative Data on BCAT1 and Glutamate Metabolism

Understanding the quantitative aspects of BCAT1 activity and substrate availability is crucial for contextualizing its role in brain glutamate homeostasis.

Table 1: Kinetic Parameters of Human Cytosolic BCAT (BCAT1)

| Parameter | Value | Substrate | Condition | Reference |

| KM | Dropped significantly with phosphorylation | L-Leucine | Phosphorylation mimic mutant (T33E) | |

| kcat | Comparable to wild type | L-Leucine | Phosphorylation mimic mutant (T33E) |

Note: Specific KM and Vmax values for unphosphorylated and phosphorylated human brain BCAT1 require access to the full text of the cited reference. The abstract indicates a significant drop in KM upon phosphorylation, suggesting an increase in substrate binding affinity.

Table 2: Concentrations of BCAT1 Substrates and Products in the Human Brain

| Metabolite | Concentration (Brain Tissue) | Concentration (Plasma/CSF) | Reference |

| L-Leucine | ~50-100 µM | Plasma: ~100-200 µM | |

| L-Isoleucine | ~20-40 µM | Plasma: ~50-80 µM | |

| L-Valine | ~50-100 µM | Plasma: ~150-300 µM | |

| α-Ketoglutarate | ~100-500 µM | - | |

| L-Glutamate | 5-15 mmol/kg | CSF: ~10 µM |

Signaling Pathways and Metabolic Networks

The activity of BCAT1 is integrated into the broader metabolic network of the brain, most notably the interplay between neurons and astrocytes in the glutamate-glutamine cycle.

Experimental Protocols

BCAT1 Enzymatic Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure BCAT1 activity in brain tissue homogenates.

Materials:

-

Brain tissue sample

-

Homogenization buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.4)

-

BCAT Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

L-Leucine solution (100 mM)

-

α-Ketoglutarate solution (50 mM)

-

Pyridoxal 5'-phosphate (PLP) solution (10 mM)

-

Enzyme mix (containing glutamate dehydrogenase and a colorimetric probe)

-

96-well microplate

-

Microplate reader (450 nm absorbance)

Procedure:

-

Sample Preparation:

-

Homogenize brain tissue (10-20 mg) in 100-200 µL of ice-cold homogenization buffer.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Reaction Setup:

-

Prepare a master mix containing:

-

BCAT Assay Buffer

-

L-Leucine solution (final concentration 10 mM)

-

α-Ketoglutarate solution (final concentration 5 mM)

-

PLP solution (final concentration 1 mM)

-

Enzyme mix

-

-

Add 50 µL of the master mix to each well of a 96-well plate.

-

Add 10-20 µg of protein extract to the sample wells.

-

For a blank control, add homogenization buffer instead of the protein extract.

-

-

Measurement:

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the sample readings.

-

Calculate BCAT1 activity as the change in absorbance per minute per milligram of protein.

-

Western Blot Analysis of BCAT1 Expression

Materials:

-

Brain tissue lysate

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-BCAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the brain lysates.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-BCAT1 primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-